5-Amino-3-methylisoxazole-4-carboxylic acid
Overview
Description
5-Amino-3-methylisoxazole-4-carboxylic acid is a bifunctional isoxazole derivative that includes both an amino and carboxylic group in its structure. Isoxazoles are heterocyclic compounds known for their broad spectrum of biological activities and are used in the development of new therapeutic agents with increased potency and lower toxicity . This compound is particularly notable for its application in the synthesis of α/β-mixed peptides, which show promise as therapeutic agents .
Mechanism of Action
Target of Action
Isoxazoles, the class of compounds to which 5-amino-3-methylisoxazole-4-carboxylic acid belongs, are known to have a broad spectrum of targets and exhibit high biological activity .
Mode of Action
It’s known that isoxazoles interact with various biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazoles are known to be involved in various biological activities, including anticancer, anti-inflammatory, and antibacterial activities .
Result of Action
It’s known that isoxazoles have been tested for their anticancer, anti-inflammatory, and antibacterial activities .
Biochemical Analysis
Biochemical Properties
5-Amino-3-methylisoxazole-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a wide range of enzymes, proteins, and other biomolecules. This compound has been successfully incorporated into peptide chains using solid-phase peptide synthesis, demonstrating its potential as a building block for the development of therapeutic agents . The interactions of this compound with enzymes and proteins are primarily mediated through its amino and carboxylic groups, which can form hydrogen bonds and electrostatic interactions with the active sites of these biomolecules. Additionally, the isoxazole ring of this compound can participate in π-π stacking interactions, further stabilizing its binding to target proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response, thereby affecting cell proliferation and survival . Moreover, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For example, this compound has been shown to inhibit the activity of certain proteases by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . The binding interactions of this compound with biomolecules are primarily mediated through its amino and carboxylic groups, as well as the isoxazole ring .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to high temperatures or extreme pH conditions can lead to the degradation of this compound, resulting in the formation of by-products that may affect its biological activity . In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, this compound has been shown to exhibit beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction . Therefore, careful dose optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by amino acid oxidases, which catalyze the oxidative deamination of the amino group, leading to the formation of corresponding keto acids and ammonia . Additionally, this compound can participate in transamination reactions, where its amino group is transferred to α-keto acids, resulting in the formation of new amino acids . These metabolic pathways are essential for the regulation of amino acid levels and the maintenance of cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, such as enzymes and chaperones, which help to stabilize its structure and facilitate its interactions with other biomolecules . The distribution of this compound within tissues is influenced by its affinity for specific transporters and binding proteins, as well as its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . For example, the addition of a nuclear localization signal to this compound can direct its transport to the nucleus, where it can interact with transcription factors and other nuclear proteins . Similarly, the presence of mitochondrial targeting sequences can facilitate the import of this compound into mitochondria, where it can participate in metabolic reactions and regulate mitochondrial function .
Preparation Methods
The synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and allows for the preparation of 3,5-disubstituted isoxazoles. Additionally, the compound can be synthesized using classical and ultrasonic agitated solid-phase synthesis, where it is successfully coupled to a resin-bound peptide .
Chemical Reactions Analysis
5-Amino-3-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions typically involve the modification of the amino and carboxylic groups.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.
Cycloaddition Reactions: Isoxazoles, including this compound, can undergo (3 + 2) cycloaddition reactions, often catalyzed by copper (I) or ruthenium (II) complexes.
Common reagents used in these reactions include n-butyllithium, molecular iodine, and hydroxylamine. Major products formed from these reactions include various substituted isoxazoles and bioactive peptides .
Scientific Research Applications
5-Amino-3-methylisoxazole-4-carboxylic acid has a wide range of scientific research applications:
Biology: The compound’s bifunctional nature makes it useful in the study of enzyme-substrate interactions and protein engineering.
Comparison with Similar Compounds
5-Amino-3-methylisoxazole-4-carboxylic acid can be compared with other isoxazole derivatives, such as:
5-Methylisoxazole-3-carboxylic acid: This compound is used in similar synthetic applications, including the preparation of aminopyrazole amide derivatives and heterocycle-bearing polyfunctionalized pyrroles.
3-Amino-5-methylisoxazole: This compound is involved in condensations with pyruvic acids and carbonyl compounds, leading to the formation of various azoloazines, furanones, and pyrrolones.
The uniqueness of this compound lies in its bifunctional nature, which allows it to participate in a wide range of chemical reactions and applications, particularly in the synthesis of bioactive peptides .
Properties
IUPAC Name |
5-amino-3-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(5(8)9)4(6)10-7-2/h6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZBKZVKOBKIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361426 | |
Record name | 5-amino-3-methylisoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84661-50-7 | |
Record name | 5-amino-3-methylisoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-methyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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